![molecular formula C18H19N7 B2838106 9-methyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine CAS No. 2380183-50-4](/img/structure/B2838106.png)
9-methyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-methyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a methyl group at the 9th position and a 3-(2-phenylimidazol-1-yl)propyl group at the N-position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Attachment of the phenyl group: The phenyl group is introduced through a substitution reaction, where an aryl halide reacts with the imidazole ring.
Formation of the purine ring: The purine ring is synthesized through a series of cyclization reactions involving appropriate precursors.
Coupling of the imidazole and purine rings: The final step involves coupling the 3-(2-phenylimidazol-1-yl)propyl group to the purine ring, often using palladium-catalyzed cross-coupling reactions such as the Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-methyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Aryl halides, alkyl halides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
9-methyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 9-methyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Methylpurine: A simpler purine derivative with a methyl group at the 9th position.
2-Phenylimidazole: An imidazole derivative with a phenyl group at the 2nd position.
6-Aminopurine: A purine derivative with an amino group at the 6th position.
Uniqueness
9-methyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine is unique due to its combined structural features of both purine and imidazole rings, along with specific substitutions that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biologische Aktivität
9-methyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine, a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, including a methyl group at the 9-position and an imidazole moiety, which may contribute to its biological efficacy.
The molecular formula of the compound is C18H19N7, with a molecular weight of 333.4 g/mol. The structure includes a purine base linked to a propyl chain substituted with a phenyl-imidazole group, which may influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C18H19N7 |
Molecular Weight | 333.4 g/mol |
CAS Number | 2380183-50-4 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of related purine derivatives. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines, including HepG2 (liver cancer) and U-118 MG (glioblastoma). One study reported that certain derivatives exhibited IC50 values lower than that of temozolomide, a standard chemotherapeutic agent, indicating promising antitumor activity.
Table 1: Antitumor Activity of Related Compounds
Compound | Cell Line | IC50 (μM) | Inhibition Rate (%) |
---|---|---|---|
Compound 7d | HepG2 | 2.0 | 85.9 |
Compound 7i | U-118 MG | 3.8 | 99.9 |
The structure–activity relationship (SAR) analysis suggests that modifications to the substituents can significantly enhance antitumor efficacy. For example, the introduction of halogen atoms and longer carbon chains has been associated with increased biological activity.
Herbicidal Activity
In addition to antitumor properties, the compound's relatives have shown herbicidal activity against various plant species. A specific derivative demonstrated a 70.4% inhibition rate against Amaranthus retroflexus in bioassays conducted at concentrations of 1500 g/ha.
Table 2: Herbicidal Activity
Compound | Target Species | Inhibition Rate (%) |
---|---|---|
Compound 7d | Amaranthus retroflexus | 70.4 |
While the exact mechanism of action for this compound remains to be fully elucidated, it is hypothesized that its activity may involve interaction with cellular pathways associated with tumor growth and proliferation. The imidazole ring may play a crucial role in binding to specific receptors or enzymes involved in these processes.
Case Studies
Several studies have investigated the biological activities of purine derivatives akin to the compound :
- Antitumor Efficacy : A study published in Nature detailed the synthesis and evaluation of various purine derivatives, highlighting their selective cytotoxicity towards cancer cells while sparing normal cells.
- Herbicidal Properties : Research conducted by agricultural chemists demonstrated that certain purine analogs could effectively inhibit weed growth without adversely affecting crop yield.
Eigenschaften
IUPAC Name |
9-methyl-N-[3-(2-phenylimidazol-1-yl)propyl]purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7/c1-24-13-23-15-16(21-12-22-18(15)24)19-8-5-10-25-11-9-20-17(25)14-6-3-2-4-7-14/h2-4,6-7,9,11-13H,5,8,10H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJFDBGOSMYKKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCCCN3C=CN=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.